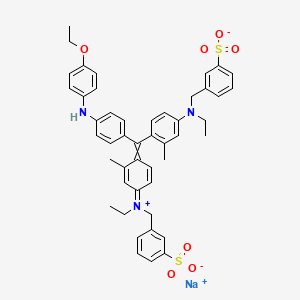
3,5-Dimethoxycinnamic acid methyl ester
Descripción general
Descripción
3,5-Dimethoxycinnamic acid methyl ester: is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of two methoxy groups attached to the phenyl ring and a methyl ester group attached to the carboxyl group of cinnamic acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxycinnamic acid methyl ester typically involves the esterification of 3,5-Dimethoxycinnamic acid. One common method is the Fischer esterification, where 3,5-Dimethoxycinnamic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethoxycinnamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,5-Dimethoxybenzaldehyde or 3,5-Dimethoxybenzoic acid.
Reduction: Formation of 3,5-Dimethoxycinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dimethoxycinnamic acid methyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: The compound has shown promise in the development of therapeutic agents. Its derivatives are being explored for their potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and cosmetics. Its stability and pleasant aroma make it a valuable ingredient in these products.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxycinnamic acid methyl ester involves its interaction with various molecular targets. The methoxy groups and the ester functionality play a crucial role in its biological activity. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to its observed antimicrobial, antioxidant, and anti-inflammatory effects.
Comparación Con Compuestos Similares
Sinapinic acid (4-Hydroxy-3,5-dimethoxycinnamic acid): Similar structure with an additional hydroxyl group, known for its use in mass spectrometry.
Ferulic acid (4-Hydroxy-3-methoxycinnamic acid): Contains one methoxy and one hydroxyl group, widely studied for its antioxidant properties.
Cinnamic acid: The parent compound without methoxy groups, used as a flavoring agent and in the synthesis of various derivatives.
Uniqueness: 3,5-Dimethoxycinnamic acid methyl ester is unique due to the presence of two methoxy groups, which enhance its lipophilicity and stability. This structural feature contributes to its distinct biological activities and makes it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
methyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-9(4-5-12(13)16-3)7-11(8-10)15-2/h4-8H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYLOSISVANWEF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B7797386.png)
![Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B7797400.png)
![4-chloro-3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B7797401.png)
![4-chloro-3-[(E)-[(2,4-difluorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B7797403.png)
![2-[(2E)-2-[(4-chloro-2-oxochromen-3-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7797405.png)
![2-Phenyl-1,2-diazacyclopenta[c][1]benzopyran-4(2H)-one](/img/structure/B7797406.png)
![2-(4-Oxochromeno[4,3-c]pyrazol-2-yl)benzoic acid](/img/structure/B7797408.png)
![2-Quinoxalin-2-ylchromeno[4,3-c]pyrazol-4-one](/img/structure/B7797411.png)
![1-(4-Bromophenyl)[1]benzopyrano[4,3-c]pyrazol-4(1h)-one](/img/structure/B7797417.png)



![3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-7H-indazole-4,5-dione](/img/structure/B7797440.png)
